molecular formula C24H32N4O3S B2849042 N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946343-57-3

N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2849042
CAS No.: 946343-57-3
M. Wt: 456.61
InChI Key: OAVJOPKECKZLMU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide: . This compound features a multifaceted structure, including an indoline moiety, a piperidine ring, and a sulfamoyl group, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The resulting indoline can then be further modified to introduce the piperidine ring and the sulfamoyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The indoline moiety can be oxidized to form indole derivatives.

  • Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

  • Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Indole derivatives, which are important in medicinal chemistry.

  • Reduction: : Piperidine derivatives, which have applications in pharmaceuticals.

  • Substitution: : Sulfonamide derivatives, which are used in various industrial applications.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activity, including potential anti-inflammatory and anticancer properties.

  • Medicine: : It may be used as a precursor for the development of new drugs.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the combination of the indoline, piperidine, and sulfamoyl groups. Similar compounds include:

  • Indole derivatives: : These compounds share the indoline core but may lack the piperidine and sulfamoyl groups.

  • Piperidine derivatives: : These compounds contain the piperidine ring but may not have the indoline or sulfamoyl groups.

  • Sulfonamide derivatives: : These compounds feature the sulfamoyl group but may not include the indoline or piperidine rings.

Properties

IUPAC Name

N-[4-[[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-18(29)26-21-7-9-22(10-8-21)32(30,31)25-17-24(28-13-4-3-5-14-28)19-6-11-23-20(16-19)12-15-27(23)2/h6-11,16,24-25H,3-5,12-15,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVJOPKECKZLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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